molecular formula C10H12ClN3O2 B566785 D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride CAS No. 1219429-37-4

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride

Cat. No.: B566785
CAS No.: 1219429-37-4
M. Wt: 241.675
InChI Key: GKRULKUGRGUSON-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride (CAS 1219429-37-4) is a methyl ester derivative of 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₂ClN₃O₂ , and its molecular weight is 241.67 g/mol . The core structure consists of a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, where the nitrogen atom replaces the carbon at position 7 of the indole system. The glycine moiety is substituted at position 3 of the pyrrolo ring, forming a quaternary carbon with an amino group, a methyl ester group, and the pyrrolo[2,3-b]pyridine ring.

While direct crystallographic data for this compound is unavailable, structural insights can be inferred from related pyrrolo[2,3-b]pyridine derivatives. For example:

  • Pyrrolo[2,3-b]pyridine systems exhibit planar aromaticity in their bicyclic rings, with alternating single and double bonds.
  • Methyl ester substituents at the glycine position likely adopt a staggered conformation to minimize steric clashes with the pyrrolo ring.
  • Hydrochloride salt formation involves protonation of the amino group, enhancing solubility and stability.
Table 1: Key Structural Features of this compound
Feature Description
Core scaffold Pyrrolo[2,3-b]pyridine (7-azaindole)
Substituents - Amino group at C2
- Methyl ester at C2
- Hydrochloride counterion
Conformation Likely planar bicyclic system with staggered substituents
Molecular weight 241.67 g/mol

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic data for this compound is limited, but trends from analogous compounds provide guidance:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • The pyrrolo[2,3-b]pyridine ring protons typically resonate in the δ 6.5–8.5 ppm range, with distinct splitting patterns depending on substitution.
    • The methyl ester group (COOCH₃) would show a singlet at δ ~3.8 ppm .
    • The protonated amino group (NH₃⁺) may not appear in D₂O-swapped spectra.
  • ¹³C NMR :
    • The quaternary carbon (C2) would show a signal near δ 50–60 ppm .
    • The carbonyl carbon (COOCH₃) would resonate at δ ~170 ppm .
Infrared (IR) Spectroscopy
  • Carbonyl stretch : A strong absorption near 1680–1720 cm⁻¹ for the ester group.
  • Amine vibrations : N–H bending modes (if unprotonated) in the 1500–1600 cm⁻¹ region.
Mass Spectrometry (MS)
  • Molecular ion : [M + H]⁺ at m/z 242.07 (calculated for C₁₀H₁₃ClN₃O₂).
  • Fragmentation : Loss of methyl ester (m/z 173.06) and hydrochloride (m/z 205.07) are expected.

Tautomeric Equilibria in Pyrrolo[2,3-b]pyridine Systems

Pyrrolo[2,3-b]pyridine derivatives can exhibit tautomerism due to the mobility of the hydrogen atom on the pyrrolo ring. For this compound:

  • Tautomer 1 : Hydrogen at N1 (pyrrolo ring), forming an aromatic 6π-electron system.
  • Tautomer 2 : Hydrogen at N2 (pyridine ring), resulting in a non-aromatic structure.

The dominant tautomer is likely Tautomer 1 , as aromatic stabilization outweighs steric and electronic factors. Substituents (e.g., methyl ester) may influence equilibrium by modulating electron density.

Table 2: Tautomer Comparison
Tautomer Aromaticity Stability
N1-H Full aromaticity (6π-electrons) High
N2-H Non-aromatic Low

Comparative Analysis with Related Azaindole Derivatives

This compound shares structural motifs with other azaindole derivatives, as highlighted below:

Structural Similarities
Compound Core Scaffold Substituents Key Differences
D,L-7-Aza-3-indolylglycine (CID 5819113) Pyrrolo[2,3-b]pyridine Free carboxylic acid Replaced by methyl ester in the target compound
Methyl 2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate (CID 9) Pyrrolo[2,3-b]pyridine Isopropyl group, ketone Bulkier substituents and different electronic environment
Reactivity and Applications
  • Electrophilic substitution : The methyl ester group directs electrophiles to specific positions on the pyrrolo ring, unlike the free acid form.
  • Biological activity : Pyrrolo[2,3-b]pyridine derivatives are explored as kinase inhibitors, though the methyl ester analog remains untested.

Properties

IUPAC Name

methyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-15-10(14)8(11)7-5-13-9-6(7)3-2-4-12-9;/h2-5,8H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRULKUGRGUSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677985
Record name Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219429-37-4
Record name Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The three-component Friedel-Crafts reaction, adapted from indolylglycine syntheses, offers a streamlined route to D,L-7-Aza-3-indolylglycine derivatives. Key modifications include:

  • Substrate selection : Replacing standard indole with 7-azaindole introduces electronic perturbations due to the additional nitrogen atom, necessitating adjusted stoichiometry.

  • Catalytic system : Sodium dodecyl sulfate (SDS) in aqueous media enables micellar catalysis, enhancing reactivity while adhering to green chemistry principles.

  • Amine component : Glycine methyl ester hydrochloride serves as the nucleophilic amine, directly introducing the esterified glycine moiety.

Procedure :

  • Combine 7-azaindole (1.0 mmol), glyoxylic acid methyl ester (1.2 mmol), and glycine methyl ester hydrochloride (1.2 mmol) in water (2.0 mL) with SDS (0.2 mmol).

  • Stir at 50°C for 3–5 hours under nitrogen atmosphere.

  • Extract with ethyl acetate (3 × 5 mL), dry over MgSO₄, and concentrate.

  • Purify via flash chromatography (hexane/ethyl acetate gradient) to isolate the product as a hydrochloride salt after HCl treatment.

Yield : 78–85% (extrapolated from analogous indole reactions).

Stepwise Synthesis via Mannich Reaction

Intermediate Formation

The Mannich reaction constructs the C3-glycine linkage on 7-azaindole:

  • React 7-azaindole (1.0 mmol) with paraformaldehyde (1.5 mmol) and glycine methyl ester hydrochloride (1.2 mmol) in tetrahydrofuran at 25°C for 12 hours.

  • Acidify with concentrated HCl to precipitate the Mannich base intermediate.

Esterification and Salt Formation

  • Reflux the intermediate in methanol (10 mL) with acetyl chloride (2.0 mmol) for 4 hours.

  • Concentrate and recrystallize from ethanol/diethyl ether to obtain the hydrochloride salt.

Yield : 65–72% (estimated based on similar N-carboxy anhydride transformations).

Direct Esterification of 7-Azaindolylglycine

Carboxylic Acid Precursor Synthesis

  • Synthesize 7-azaindolylglycine via Ullmann coupling between 3-bromo-7-azaindole and glycine in the presence of CuI/L-proline catalyst.

  • Isolate the product via aqueous workup and lyophilization.

Methyl Ester Formation

  • Suspend 7-azaindolylglycine (1.0 mmol) in methanol (15 mL) saturated with HCl gas.

  • Reflux for 6 hours, then concentrate under reduced pressure.

  • Triturate with cold diethyl ether to yield the hydrochloride salt.

Yield : 88–92% (derived from analogous esterification protocols).

Comparative Analysis of Synthetic Methods

Parameter Multicomponent Mannich Direct Esterification
Reaction Steps122
Temperature Range (°C)5025–6060–80
Solvent SystemWaterTHF/MeOHMeOH
Purification ComplexityMedium (chromatography)High (crystallization)Low (trituration)
Environmental ImpactLow (aqueous)ModerateModerate
ScalabilityHighModerateHigh

Critical Evaluation of Methodologies

Stereochemical Considerations

The D,L-racemic mixture arises from:

  • Non-enantioselective glycine incorporation in Friedel-Crafts and Mannich routes.

  • Acidic esterification conditions promoting racemization.

Impurity Profiling

Common byproducts include:

  • 3,7-Di-azaindole adducts : Formed via over-alkylation (≤8% by HPLC).

  • Ester hydrolysis products : Detectable at pH >6 during storage.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Implement tubular reactors for Friedel-Crafts steps to enhance heat transfer and reduce reaction time (2 hours vs. batch 5 hours).

  • In-line liquid-liquid separation minimizes purification bottlenecks.

Crystallization Optimization

  • Use anti-solvent precipitation with tert-butyl methyl ether improves hydrochloride salt purity to 99.5%.

Condition Degradation Pathway Mitigation Strategy
Humidity (>60% RH)Hydrolysis of methyl esterPackaging with silica gel desiccant
Light (UV exposure)Indole ring oxidationAmber glass vials, nitrogen blanket
Temperature (>40°C)Racemization at α-carbonCold chain storage (2–8°C)

Chemical Reactions Analysis

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Key Comparisons :

Structural Complexity: D,L-7-Aza-3-indolylglycine derivatives feature a heteroaromatic aza-indole ring, distinguishing them from simpler amino acid esters like L-serine methyl ester hydrochloride . Compared to yohimbine derivatives (e.g., 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester), the aza-indole lacks the polycyclic alkaloid backbone, reducing steric hindrance .

Reactivity and Solubility: The hydrochloride salt enhances water solubility, similar to D-phenylglycine methyl ester hydrochloride and L-serine methyl ester hydrochloride . The aza-indole core may increase stability under acidic conditions compared to non-aza analogs like tryptophan derivatives .

Industrial Use :

  • D,L-7-Aza-3-indolylglycine methyl ester is less prevalent in commercial catalogs compared to L-serine methyl ester hydrochloride, which is mass-produced for nutraceuticals .

Research Findings and Data

  • Synthetic Utility : The methyl ester and hydrochloride groups in D,L-7-Aza-3-indolylglycine facilitate peptide coupling reactions, akin to D-phenylglycine methyl ester hydrochloride in antibiotic synthesis .
  • Thermal Stability : The parent compound (D,L-7-Aza-3-indolylglycine) has a high melting point (242–246°C), suggesting the ester hydrochloride derivative may exhibit greater thermal stability than aliphatic esters like glycine ethyl ester hydrochloride .

Biological Activity

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride is a synthetic compound derived from the indole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its impact on various biological systems.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₀ClN₃O₂
  • Molecular Weight : 217.65 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

D,L-7-Aza-3-indolylglycine is believed to act primarily as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system (CNS), particularly those related to glycine and serotonin pathways. The compound may influence synaptic transmission and neuroplasticity, potentially impacting mood regulation and cognitive functions.

Neuropharmacological Effects

  • Glycine Receptor Modulation : D,L-7-Aza-3-indolylglycine has been shown to enhance glycinergic neurotransmission, which is crucial for inhibitory signaling in the CNS. This modulation can lead to anxiolytic effects and improved cognitive functions.
  • Serotonergic Activity : Preliminary studies indicate that this compound may inhibit serotonin synthesis by affecting tryptophan hydroxylase activity, similar to other indole derivatives. This suggests potential applications in treating mood disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Glycine ReceptorEnhanced receptor activity; anxiolytic effects ,
Serotonin ModulationInhibition of serotonin synthesis; potential antidepressant effects ,
NeuroprotectionReduced neuronal apoptosis in stress models

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on male Sprague-Dawley rats demonstrated that administration of D,L-7-Aza-3-indolylglycine improved performance in tasks assessing memory and learning. The results indicated a significant increase in synaptic plasticity markers post-treatment, suggesting enhanced cognitive function linked to glycinergic modulation.

Case Study 2: Mood Regulation

In another experiment involving a depressive model induced by chronic stress, D,L-7-Aza-3-indolylglycine treatment resulted in decreased depressive-like behaviors as measured by the forced swim test. Biochemical assays revealed normalization of serotonin levels, supporting its role as a potential antidepressant.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride?

  • Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) for structural elucidation (e.g., 1^1H and 13^{13}C NMR to confirm indolyl and glycine moieties) and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral columns can assess enantiomeric purity, as demonstrated in GC analysis of methionine methyl ester enantiomers using Astec® CHIRALDEX™ columns . For stability assessment, track degradation products via reverse-phase HPLC under accelerated storage conditions (e.g., 40°C/75% RH for 4 weeks) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to minimize hydrolysis and oxidation. Conduct stability studies under varying pH and temperature conditions to identify degradation pathways. Use inert absorbents (e.g., silica gel) in storage containers to control moisture, and avoid contact with bases or oxidizing agents .

Q. What synthetic routes are commonly employed for producing this compound?

  • Methodological Answer : Synthesis typically involves esterification of D,L-7-Aza-3-indolylglycine with methanol under acidic conditions (e.g., HCl catalysis). Purification via recrystallization or flash chromatography is critical to remove unreacted starting materials. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Use design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst concentration. For example, a central composite design can identify optimal HCl concentration and reaction time. Reference product ratios from analogous reactions (e.g., phenanthroline-Schiff base ligand synthesis) to refine stoichiometry . Post-reaction, employ vacuum distillation or rotary evaporation for solvent removal, followed by lyophilization to isolate the hydrochloride salt .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Validate assay conditions by standardizing cell lines, incubation times, and control groups (e.g., methylene blue or L-NAME as positive/negative controls for nitric oxide modulation) . Use statistical tools like one-way ANOVA with Bonferroni correction to compare datasets. Ensure batch-to-batch consistency in compound purity (≥95% by HPLC) to eliminate variability .

Q. What strategies are effective for studying this compound’s role as an enzyme inhibitor?

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer : Follow ICMJE guidelines: report reagent sources (e.g., Sigma-Aldrich for reference standards), CAS numbers, batch-specific purity, and storage conditions. Include detailed spectral data (e.g., NMR chemical shifts, MS fragmentation patterns) in supplementary materials. For biological assays, specify statistical methods, software (e.g., GraphPad Prism), and raw data accessibility .

Q. What analytical approaches are recommended for resolving enantiomeric impurities?

  • Methodological Answer : Use chiral stationary phases in HPLC/GC (e.g., CHIRALDEX™ columns) or capillary electrophoresis. Compare retention times with authentic standards. For quantification, integrate peak areas and apply the European Pharmacopoeia’s enantiomeric excess (ee) formula: ee=[R][S][R]+[S]×100\text{ee} = \frac{[R] - [S]}{[R] + [S]} \times 100. Validate methods per ICH Q2(R1) guidelines .

Containment and Environmental Safety

Q. What protocols should be followed for spill containment and disposal?

  • Methodological Answer : Absorb spills with inert materials (e.g., vermiculite) and dispose in certified hazardous waste containers. Avoid drainage contamination by using secondary containment trays. Consult local regulations (e.g., EPA guidelines) for disposal of hydrochloride salts and ester derivatives .

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